molecular formula C12H7F3N4OS B2749734 6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 303996-29-4

6-(3-(Trifluoromethyl)phenylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2749734
CAS No.: 303996-29-4
M. Wt: 312.27
InChI Key: RSHCGQDRLUEKNW-UHFFFAOYSA-N
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Description

This compound is chemically known as 7-[(3R)-3-amino-1-oxo-4-(2,4,5-trifluorophenyl)butyl]-5,6,7,8-tetrahydro-3-(trifluoromethyl)-1,2,4-triazolo [4,3-a] pyrazine phosphate (1:1) monohydrate . It is an anti-diabetic drug used in the treatment .


Synthesis Analysis

The synthesis of this compound involves several steps :

  • Adding palladium/carbon and an ethanol solution of the 4 under the protection of nitrogen in a high-pressure kettle; after reaction, filtering, washing and concentrating; mixing residues and an ethanol solution of hydrogen chloride; after the mixed solution reacts, separating precipitates, washing, and drying to a constant weight, thus obtaining a product .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The reactions involve the use of ethanol, hydrazine hydrate, 2-chloropyrazine, chlorobenzene, trifluoroacetic anhydride, methanesulfonic acid, and palladium/carbon .

Scientific Research Applications

Antiviral Activity

Research on derivatives of the mentioned compound has shown promising antiviral activity against hepatitis-A virus (HAV). For example, a study utilized 6-Phenyl-[1,2,4]triazolo[4,3‐b]pyridazine‐3(2H)‐thione as a precursor for synthesizing novel derivatives, some of which exhibited significant inhibitory effects on HAV in cell culture, with one derivative showing a notably high effect compared to others (Shamroukh & Ali, 2008).

Structural and Theoretical Analysis

Another aspect of research on this compound involves structural analysis and theoretical calculations. For instance, the synthesis and structural elucidation of a chloro and methyl substituted derivative were achieved, with detailed density functional theory (DFT) calculations and Hirshfeld surface analysis to understand molecular interactions and properties. This provides insights into the electronic structure and potential reactivity of such compounds (Sallam et al., 2021).

Chemical Synthesis and Modifications

Chemical synthesis and modification of this compound's derivatives also constitute a significant area of research. Studies have detailed the synthesis of related compounds, including methods for introducing various substituents and analyzing their effects on the compound's properties and potential biological activities. This includes the preparation of compounds with potential as anxiolytic agents and the investigation into their synthesis pathways and structural characteristics (May & Lanzilotti, 1984).

Potential as Eosinophil Infiltration Inhibitors

Compounds derived from the triazolopyridazine framework have been synthesized and evaluated for their potential to inhibit eosinophil infiltration and exhibit antihistaminic activity, indicating their potential application in treating allergic conditions. This research has led to the identification of derivatives with promising pharmacological profiles, contributing to the development of new therapeutic agents (Gyoten et al., 2003).

Mechanism of Action

The compound is a potential genotoxic impurity . Since it is an anti-diabetic medication used to treat type 2 diabetes, it likely works by improving the body’s ability to lower high blood glucose levels .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfanyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-2-1-3-8(6-7)21-10-5-4-9-16-17-11(20)19(9)18-10/h1-6H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHCGQDRLUEKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC2=NN3C(=NNC3=O)C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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